5-Fluoro-2-(2'-methyl-1H,2'H-3,3'-bipyrazol-1-yl)aniline
CAS No.:
Cat. No.: VC14640321
Molecular Formula: C13H12FN5
Molecular Weight: 257.27 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C13H12FN5 |
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Molecular Weight | 257.27 g/mol |
IUPAC Name | 5-fluoro-2-[3-(2-methylpyrazol-3-yl)pyrazol-1-yl]aniline |
Standard InChI | InChI=1S/C13H12FN5/c1-18-13(4-6-16-18)11-5-7-19(17-11)12-3-2-9(14)8-10(12)15/h2-8H,15H2,1H3 |
Standard InChI Key | RHOKGUDXRQLDCN-UHFFFAOYSA-N |
Canonical SMILES | CN1C(=CC=N1)C2=NN(C=C2)C3=C(C=C(C=C3)F)N |
Introduction
5-Fluoro-2-(2'-methyl-1H,2'H-3,3'-bipyrazol-1-yl)aniline is a synthetic organic compound belonging to the class of bipyrazole derivatives. It features a complex structure that includes a fluorine atom and a bipyrazole moiety attached to an aniline group. This compound is of significant interest in medicinal chemistry due to its potential biological activities, such as antimicrobial and anticancer properties.
Synthesis and Chemical Reactions
The synthesis of 5-Fluoro-2-(2'-methyl-1H,2'H-3,3'-bipyrazol-1-yl)aniline typically involves multi-step organic reactions. The choice of solvent, temperature, and reaction time are crucial for optimizing yields and purity. Techniques like thin-layer chromatography and high-performance liquid chromatography are used to monitor reaction progress and purify intermediates.
Synthesis Steps
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Initial Preparation: Starting materials are prepared, often involving the synthesis of the bipyrazole moiety.
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Coupling Reactions: The bipyrazole derivative is coupled with an aniline precursor.
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Purification: Final product purification using chromatographic methods.
Biological Activities and Applications
The biological activity of 5-Fluoro-2-(2'-methyl-1H,2'H-3,3'-bipyrazol-1-yl)aniline is attributed to its interactions with various molecular targets. Compounds with similar bipyrazole structures often exhibit anti-inflammatory, antifungal, and anticancer properties. The fluorine atom enhances binding affinity to biological receptors and enzymes, potentially increasing efficacy in therapeutic applications.
Potential Applications
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Medicinal Chemistry: Potential use in drug development due to its biological activities.
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Material Science: Interest in its unique chemical properties for material applications.
Research and Development
Research into 5-Fluoro-2-(2'-methyl-1H,2'H-3,3'-bipyrazol-1-yl)aniline continues to explore its therapeutic potential. Techniques such as surface plasmon resonance and molecular docking simulations are used to study its interactions with biological targets.
Future Directions
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Therapeutic Optimization: Further studies are needed to optimize its efficacy and minimize side effects.
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Chemical Modifications: Exploration of chemical modifications to enhance its biological activity.
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